molecular formula C20H23FN2O3S B7717201 N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B7717201
M. Wt: 390.5 g/mol
InChI Key: BMHAFZQFQJLYJH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a fluorobenzenesulfonyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the fluorobenzenesulfonyl and dimethylphenyl groups. One common synthetic route is as follows:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

    Attachment of Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be attached through a sulfonylation reaction using a fluorobenzenesulfonyl chloride and a suitable base.

    Attachment of Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or nucleophiles such as amines.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2,5-dimethylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-(2,5-dimethylphenyl)-1-(4-nitrobenzenesulfonyl)piperidine-4-carboxamide: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14-3-4-15(2)19(13-14)22-20(24)16-9-11-23(12-10-16)27(25,26)18-7-5-17(21)6-8-18/h3-8,13,16H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHAFZQFQJLYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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